molecular formula C9H13ClN2O2 B2916726 N-(5-amino-2-methoxyphenyl)acetamide hydrochloride CAS No. 117215-82-4

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride

Cat. No.: B2916726
CAS No.: 117215-82-4
M. Wt: 216.67
InChI Key: SRCVEDBOHDSKPL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(12)11-8-5-7(10)3-4-9(8)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVEDBOHDSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117215-82-4
Record name N-(5-amino-2-methoxyphenyl)acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 5-amino-2-methoxyaniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2C_9H_{13}ClN_2O_2 and a molecular weight of approximately 216.66 g/mol . It is a derivative of acetamide featuring an amino group and a methoxy group attached to a phenyl ring and is typically encountered as a hydrochloride salt to enhance its solubility in water.

Applications

This compound has applications in biological research and pharmaceutical development.

Scientific Research Applications

  • Biochemical assays and cell culture studies this compound is used as a reagent in biochemical assays and cell culture studies.
  • Activation analysis Elements in quantities as minute as one part per billion can be identified and measured, which is important in manufacturing, and in research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since, in most cases, only a fraction of a gram of material is required .

Pharmaceutical Development

  • Drug Discovery : It is investigated for potential pharmaceutical applications. For example, 5-amino-1,2,3-triazole-4-carboxamides are being explored for the treatment of Chagas' disease .
  • Interactions with Biomolecules: Studies on the interactions of this compound with other biomolecules are crucial for understanding its mechanism of action.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride
  • CAS Number : 117215-82-4
  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.66 g/mol
  • Structure: Features a phenyl ring substituted with an amino group (C5), methoxy group (C2), and acetamide moiety at the C1 position, with a hydrochloride salt .

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at room temperature.
  • Hazard Profile :
    • H302 : Harmful if swallowed.
    • H315/H319 : Causes skin/eye irritation.
    • H335 : May cause respiratory irritation.
    • Precautionary Codes : P261 (avoid inhalation), P264 (wash hands after handling), and others .

Applications : Primarily used in proteomics research, as indicated by its inclusion in catalogs for biochemical studies .

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

Analysis :

  • Positional Isomerism: The placement of methoxy (ortho vs. para) and amino groups significantly alters electronic properties and hydrogen-bonding capacity, affecting solubility and target binding .
  • Functional Group Impact: Chlorine substituents (e.g., in CAS 1020722-95-5) enhance lipophilicity but may increase toxicity compared to methoxy/amino groups .

Complex Acetamide Derivatives

Analysis :

  • Heterocyclic Additions: Thiazolidinone derivatives () exhibit enhanced binding to enzymes (e.g., kinase inhibitors) due to planar heterocycles .
  • Side Chain Modifications : Pyrrolidine substituents () improve water solubility, critical for oral bioavailability in drug design .

Pesticide-Related Acetamides

Compound Name CAS Number Substituents Use Toxicity (LD₅₀) References
Alachlor 15972-60-8 -Cl, -OCH₃, -CH₂CH₃ Herbicide Rat oral LD₅₀: 1,200 mg/kg
Pretilachlor 51218-49-6 -Cl, -OCH₂CH₂CH₃ Rice field herbicide Rat oral LD₅₀: 2,100 mg/kg

Comparison with Target Compound :

  • Structural Simplicity: Agricultural acetamides lack amino groups, relying on chloro-alkoxy chains for herbicidal activity.
  • Toxicity: The target compound’s amino and methoxy groups reduce acute toxicity compared to alachlor but increase irritancy risks .

Biological Activity

N-(5-amino-2-methoxyphenyl)acetamide hydrochloride, a derivative of acetamide, has garnered attention for its diverse biological activities. This compound, with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of approximately 216.66 g/mol, features an amino group and a methoxy group on a phenyl ring, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various laboratory applications. The presence of both amino and methoxy groups allows for significant reactivity towards electrophiles and nucleophiles, facilitating interactions with biological macromolecules.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₉H₁₃ClN₂O₂
Molecular Weight216.66 g/mol
SMILESCC(=O)NC1=C(C=CC(=C1)N)OC
InChIInChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. Its efficacy is attributed to its ability to interact with microbial cell membranes and inhibit growth.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further investigation in inflammatory diseases.
  • Antioxidant Properties : this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.
  • Potential Anticancer Activity : Emerging studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the interaction of the amino and methoxy groups with specific biological targets plays a crucial role in its efficacy:

  • Binding Affinity : The structural features enhance binding affinity towards enzymes or receptors involved in disease processes.
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins, suggesting a basis for its pharmacological effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory concentrations (MIC values ≤ 25 µg/mL), indicating stronger efficacy than conventional antibiotics.
  • Anti-inflammatory Research : In vitro experiments showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent .

Comparative Analysis

To further understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-hydroxyphenyl)acetamideHydroxy group at para positionDifferent solubility and reactivity
4-AminoacetophenoneAmino group at para positionDifferent biological activity profile
N-(2-methoxyphenyl)acetamideMethoxy group at ortho positionVaries in pharmacological properties

This compound stands out due to its specific positioning of functional groups that influence its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for N-(5-amino-2-methoxyphenyl)acetamide hydrochloride, and what are the critical parameters affecting yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring. Key steps include:

  • Methoxy group introduction via alkylation or demethylation of precursors.
  • Acetylation of the amino group using acetic anhydride or acetyl chloride under controlled pH (e.g., buffered conditions to prevent over-acetylation).
  • Hydrochloride salt formation via reaction with HCl in polar solvents like ethanol.

Critical parameters:

  • Reaction temperature : Excessive heat during acetylation can lead to decomposition (e.g., observed in analogs with 2-methoxy substituents) .
  • Protecting group strategy : Temporary protection of the amino group (e.g., Boc) may reduce side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield, as seen in structurally related acetamides .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxy at C2, amino at C5) and confirm hydrochloride salt formation via protonation shifts .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 186.64 (free base) and adducts (e.g., [M+H]+^+ = 187.65) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the acetamide group, as recommended for similar hydrochlorides .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence, common in hydrochloride salts.
  • Safety : Wear nitrile gloves and work in a fume hood, as aromatic amines may exhibit toxicity .

Advanced Research Questions

Q. How does the presence of methoxy and amino groups influence the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

  • Methoxy group : Electron-donating effects stabilize electrophilic substitution at the para position but may hinder nucleophilic attacks unless directed by steric effects .
  • Amino group : Susceptible to diazotization (e.g., Sandmeyer reactions) or coupling with sulfonyl chlorides, though the hydrochloride form requires neutralization (e.g., NaHCO3_3) to free the amine .
  • Competing reactivity : Optimize pH to balance protonation (affecting nucleophilicity) and avoid side reactions, as seen in analogs with similar substituents .

Q. What analytical methods are recommended for resolving contradictory data regarding the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Phase solubility studies : Conduct in solvents like DMSO, ethanol, and chloroform at 25°C, using gravimetric analysis to quantify solubility.
  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, and δh_h values to predict solvent compatibility. Hydrochloride salts generally favor polar aprotic solvents (e.g., DMF) .
  • Controlled crystallization : Compare solubility trends with structurally related compounds (e.g., N-(3-aminophenyl)acetamide hydrochloride) to identify outliers .

Q. What strategies can be employed to mitigate byproduct formation during the acetylation of the amino group?

Methodological Answer:

  • Stepwise acetylation : Use substoichiometric acetic anhydride (0.95 equiv.) and monitor via TLC to prevent over-acetylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 80°C vs. 6 hr conventional heating), minimizing degradation .
  • Byproduct identification : LC-MS/MS can detect N-acetylated impurities, guiding optimization (e.g., adjusting solvent polarity or catalyst loading) .

Q. How can researchers validate the compound’s stability under physiological conditions for biological studies?

Methodological Answer:

  • pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hr, analyzing degradation via HPLC .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature (>150°C suggests suitability for lyophilization) .
  • Light exposure testing : Compare UV-Vis spectra before/after 48 hr under UV light (λ = 365 nm) to assess photodegradation .

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